molecular formula C9H11ClN2O2S B2966398 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride CAS No. 263758-16-3

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride

Cat. No.: B2966398
CAS No.: 263758-16-3
M. Wt: 246.71
InChI Key: HPNJQYNCSUCORC-UHFFFAOYSA-N
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Description

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.71 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with carbamimidoyl chloride and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

4-(carbamimidoylsulfanylmethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.ClH/c10-9(11)14-5-6-1-3-7(4-2-6)8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNJQYNCSUCORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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